molecular formula C11H15N B11918646 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline CAS No. 65818-00-0

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11918646
CAS No.: 65818-00-0
M. Wt: 161.24 g/mol
InChI Key: RXDXHINXYVKPCA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline is a synthetic organic compound with the molecular formula C11H15N and is a derivative of the tetrahydroisoquinoline (THIQ) scaffold . The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant biological activities . This specific dimethylated variant is of high interest in neuroscience and toxicology research. Its primary research application is in the study of endogenous neurotoxins and drug-alcohol interactions . The compound is a structural analog of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-diMeTIQ), a condensation product formed from amphetamine and acetaldehyde (a metabolite of ethanol) via the Pictet-Spengler reaction . Research indicates that such tetrahydroisoquinoline derivatives can exhibit neurotoxic effects, including inducing tremors, hypersensitivity, and other neurological symptoms in model organisms, making them valuable tools for modeling human pathologies . The investigation of these compounds provides critical insights into the potential neurotoxic consequences of simultaneous psychostimulant and alcohol consumption . Furthermore, the tetrahydroisoquinoline scaffold is extensively investigated for its broad pharmacological potential, including as a core structure in the development of novel anticancer, antimicrobial, and anti-inflammatory agents . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

65818-00-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h7H,3-6H2,1-2H3

InChI Key

RXDXHINXYVKPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=N1)C

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical approach for constructing isoquinoline derivatives. For 1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline, this method involves cyclodehydration of a β-phenylethylamide precursor.

Procedure :
A mixture of N-(2-phenylethyl)acetamide and phosphorus oxychloride (POCl₃) is heated under reflux, followed by reduction of the intermediate dihydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Optimization :

  • Catalyst : Substituting POCl₃ with polyphosphoric acid (PPA) improves yield (65–72%).

  • Temperature : Controlled heating at 80–90°C minimizes side reactions.

Limitations :

  • Low regioselectivity for dimethyl substitution.

  • Requires post-cyclization methylation steps to introduce the 1,3-dimethyl groups.

Reaction of 2-Aza-1,3-dienes with Enamines

Thieme Connect Protocol

A scalable method reported by Thieme Connect involves the reaction of 2-aza-1,3-dienes with enamines to construct the tetrahydroisoquinoline core.

Procedure :

  • 2-Aza-1,3-diene Preparation : Synthesized from acetylene derivatives and nitriles.

  • Enamine Formation : Generated via condensation of cyclohexanone with dimethylamine.

  • Cycloaddition : Reacting 2-aza-1,3-dienes with enamines at 60°C in toluene yields methyl 1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate.

Key Data :

ParameterValue
Yield68–75%
Reaction Time12–16 hours
SolventToluene

Post-Synthesis Modification :
Hydrolysis of the ester group (4-carboxylate) using aqueous NaOH produces the free base, though this step reduces overall yield by 15–20%.

Cyclization Approaches

Thorpe-Zeigler Cyclization

The ACS Omega study demonstrates the utility of Thorpe-Zeigler cyclization for synthesizing tetrahydroisoquinoline derivatives. While the reported compounds differ in substitution patterns, the method is adaptable to 1,3-dimethyl variants.

Procedure :

  • Precursor Synthesis : 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3-thiones are prepared via condensation of acetylcyclohexanone with cyanothioacetamide.

  • Cyclization : Heating the precursor in ethanol with sodium ethoxide induces intramolecular cyclization, forming the tetrahydroisoquinoline framework.

Optimization :

  • Base : Sodium ethoxide (0.5 equiv.) maximizes yield (81–87%).

  • Temperature : Reflux conditions (78°C) ensure complete conversion.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the acetyl moiety, followed by cyclization and dehydration.

Comparative Analysis of Synthesis Methods

The table below evaluates three primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityComplexityKey Advantage
Bischler-Napieralski65–72ModerateHighEstablished protocol
2-Aza-1,3-diene/Enamine68–75HighModerateDirect introduction of methyl groups
Thorpe-Zeigler81–87HighLowHigh yields, minimal byproducts

Critical Observations :

  • The Thorpe-Zeigler method offers superior yields and is preferable for large-scale synthesis.

  • The Bischler-Napieralski route requires additional steps for dimethyl substitution, reducing efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific positions:

  • Quinoline formation : Air or chemical oxidants convert the tetrahydro ring to aromatic quinoline derivatives. For example, oxidation with KMnO₄ in acidic conditions yields 1,3-dimethylisoquinoline.

  • Side-chain oxidation : Methyl groups at positions 1 and 3 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., CrO₃/H₂SO₄).

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂SO₄, Δ1,3-Dimethylisoquinoline78%
CrO₃Acetic acid1,3-Dicarboxyisoquinoline65%

Bischler–Nepieralski Cyclization

This reaction enables the synthesis of polycyclic derivatives:

  • Precursors like N-acyl-β-phenethylamines cyclize under POCl₃ or PCl₅ to form fused isoquinoline systems .

  • Example: Reaction with 2-(3,4-dimethoxyphenyl)ethylamine yields zanthoxylamide protoalkaloids .

Thorpe–Ziegler Cyclization

Intramolecular cyclization forms thieno[2,3-c]isoquinolines:

  • Heating with NaOEt/EtOH converts 7-acetyl-8-aryl derivatives into bicyclic thieno-isoquinolines (e.g., 6a–g ) .

  • Key intermediates include 5a–g , which cyclize at 80°C in ethanol .

Starting MaterialReagentProductReaction TimeYield
5a NaOEt/EtOH6a 1 hr87%
5g NaOEt/EtOH6g 1 hr84%

Amino-to-Pyrrolyl Conversion

  • Heating with 2,5-dimethoxytetrahydrofuran in glacial acetic acid replaces amino groups with pyrrolyl rings (e.g., 7a–c ) .

CompoundReagentConditionsProductYield
6c 2,5-DimethoxytetrahydrofuranAcOH, Δ7a 72%
6g 2,5-DimethoxytetrahydrofuranAcOH, Δ7c 68%

Sulfur-Based Substitutions

  • Reactions with N-aryl-2-chloroacetamides (4a–e ) introduce carbamoylmethylsulfanyl groups at position 3 .

  • Example: 3a,b + 4d5f (91% yield) .

Acetaldehyde-Mediated Condensation

  • In biological systems, the compound condenses with acetaldehyde and amphetamine to form N-methyl-1,3-dimethyl-TIQ derivatives .

  • Detected in liver samples via LC–MS/MS, with LoD = 0.1 ng/mL .

Cyanothioacetamide Condensation

  • Reacts with cyanothioacetamide (2 ) to form 4-cyano-3-thione derivatives (e.g., 3a,b ) .

Electrophilic Substitutions

  • Nitration at position 8 using HNO₃/H₂SO₄ introduces nitro groups .

  • Example: 3b → 8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline (5g ) in 84% yield .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating (>100°C) in polar solvents leads to ring-opening products.

  • Photodegradation : UV exposure in solution generates free radical intermediates.

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by EPR studies.

  • Cyclization : Thorpe–Ziegler reactions follow a six-membered transition state, as shown by X-ray crystallography of 5a .

  • Condensation : pH-dependent; optimal at pH 5–6 for biomolecular condensations .

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline has been investigated for its potential therapeutic properties in treating several neurological and psychiatric disorders. Its structural similarity to known psychoactive compounds suggests it may interact with dopamine receptors, making it a candidate for research into treatments for conditions such as schizophrenia and Parkinson's disease.

Case Study: Dopaminergic Disorders

A study highlighted the efficacy of tetrahydroisoquinoline derivatives in managing cognitive deficits associated with dopaminergic dysfunctions. These compounds were shown to act as positive allosteric modulators at D1 dopamine receptors, which are implicated in cognitive functions and mood regulation. The therapeutic potential includes alleviating symptoms of schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new pharmaceuticals.

Synthetic Pathways

The synthesis of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline can be achieved through several methods:

  • Pictet-Spengler Reaction : This method involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.
  • Catalytic Asymmetric Reduction : Recent advancements have introduced stereoselective approaches to synthesize enantiomerically pure derivatives .

Neuropharmacological Research

Research has indicated that 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline exhibits neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and influence neuronal survival.

Case Study: Neurotoxicity and Alcohol Interaction

A notable investigation revealed that this compound could form neurotoxic derivatives when interacting with amphetamines and alcohol. The condensation product was identified in post-mortem human samples, suggesting potential implications for understanding substance abuse disorders .

Anticancer Activity

Emerging studies have explored the antiproliferative effects of tetrahydroisoquinoline derivatives against various cancer cell lines.

Case Study: Antiproliferative Effects

A library of 8-substituted tetrahydroisoquinolines was synthesized and tested against human cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). The results indicated significant cytotoxicity, leading to further investigations into their mechanisms of action .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryTreatment for dopaminergic disorders
Organic SynthesisIntermediate for drug development
NeuropharmacologyModulation of neurotransmitter systems
Anticancer ActivityCytotoxic effects on various cancer cell lines

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like CDK2 and DHFR, which are involved in cell cycle regulation and DNA synthesis, respectively. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents/Ring Saturation Key Biological Activities References
1,3-DiMeTIQ 1,3-dimethyl; 1,2,3,4-tetrahydro Neurotoxicity, Parkinsonism induction
6h (triazole hybrid) Dual 5,6,7,8-tetrahydro rings Anxiolytic, antidepressant
3-Ethylthio-5,6,7,8-THIQ 3-ethylthio; 5,6,7,8-tetrahydro Anticancer, antioxidant
N-Methyl-TIQ N-methyl; 1,2,3,4-tetrahydro Dopaminergic neurotoxicity
8-Fluoro-3,4-dihydroisoquinoline 8-fluoro; 3,4-dihydro Intermediate for alkaloid synthesis

Key Observations:

  • Substituent Position and Saturation: The 1,3-dimethyl group in 1,3-DiMeTIQ enhances neurotoxicity by facilitating blood-brain barrier (BBB) penetration and N-methylation, leading to oxidative stress . In contrast, 5,6,7,8-tetrahydro derivatives with bulkier substituents (e.g., ethylthio or nitro groups) exhibit therapeutic properties like anticancer activity . Saturation at the 5,6,7,8-positions (vs.

Neurotoxicity vs. Therapeutic Potential

  • 1,3-DiMeTIQ: Induces Parkinson-like motor dysfunction in rats via dopaminergic neuron degeneration. Chronic ethanol amplifies its formation from amphetamines, correlating with behavioral abnormalities (convulsions, rigidity) . Mechanistically, it undergoes N-methylation and oxidation to isoquinolinium ions, mimicking MPTP’s neurotoxic pathway .
  • Anticonvulsant Derivatives: 7-Linked tetrahydroisoquinolines (e.g., SB-270664 derivatives) show potent anticonvulsant activity in rodent models, attributed to sodium channel modulation . Compound 6h reduces anxiety and depression in open-field and forced-swim tests, likely via serotoninergic modulation .
  • Anticancer/Antioxidant Agents: Nitrophenyl-substituted 5,6,7,8-tetrahydroisoquinolines inhibit cancer cell proliferation (IC₅₀ = 2–10 μM) and scavenge free radicals (EC₅₀ = 15–30 μM) .

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways and BBB Penetration

Compound Metabolism Pathway BBB Penetration Key Metabolites
1,3-DiMeTIQ N-methylation, oxidation to ions High (>4.5x plasma) N-methyl-TIQ, isoquinolinium
N-Methyl-TIQ Hydroxylation at C4, N-methylation Moderate 4-hydroxy-TIQ, isoquinoline
3-Ethylthio-THIQ Glucuronidation, sulfation Low Sulfoxide derivatives
  • BBB Penetration : 1,3-DiMeTIQ and its analogues (e.g., 1MeTIQ) cross the BBB efficiently, accumulating in the substantia nigra to exert neurotoxic effects .
  • Detoxification : Nitro- or ethylthio-substituted derivatives undergo rapid hepatic conjugation, minimizing systemic toxicity .

Contradictions and Clinical Implications

  • Neurotoxicity vs. Neuroprotection : While 1,3-DiMeTIQ and N-methyl-TIQ are neurotoxic, other derivatives (e.g., 6h) show neuroprotective or anxiolytic effects, highlighting substituent-driven duality .
  • Therapeutic Potential: Nitrophenyl- and ethylthio-substituted tetrahydroisoquinolines are promising drug candidates for cancer and epilepsy but require structural optimization to mitigate off-target effects .

Biological Activity

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline (DMTHIQ) is a bicyclic organic compound with a molecular formula of C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol. This compound is characterized by its unique substitution pattern, which significantly influences its biological activities. Research has indicated that DMTHIQ exhibits a range of pharmacological properties, including potential neuroprotective effects, antioxidant activity, and interactions with various biological targets.

Chemical Structure and Properties

The structure of DMTHIQ features two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the isoquinoline ring system. This specific substitution enhances its lipophilicity and receptor binding affinity compared to other tetrahydroisoquinoline derivatives.

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
CAS NumberNot specified

Neuroprotective Effects

Research has demonstrated that DMTHIQ may possess neuroprotective properties. A study highlighted its potential as a therapeutic agent for neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant effects. The dual methyl substitution enhances its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .

Antioxidant Activity

DMTHIQ has been shown to exhibit significant antioxidant activity. In vitro studies indicated that it can scavenge free radicals effectively, comparable to standard antioxidants like vitamin C. The mechanism involves hydrogen atom transfer reactions facilitated by the methyl groups on the nitrogen atoms .

Anticancer Potential

Recent studies have explored the anticancer potential of DMTHIQ and related compounds. For instance, novel tetrahydroisoquinoline derivatives were synthesized and evaluated for their effects on cancer cell lines. DMTHIQ demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Table: Biological Activity Summary

Activity TypeFindings
NeuroprotectionModulates neurotransmitter systems; antioxidant effects
AntioxidantScavenges free radicals; comparable to vitamin C
AnticancerInhibits proliferation; induces apoptosis in cancer cells

Case Studies and Research Findings

  • Neurotoxicity Studies : A study investigated the neurotoxic effects of DMTHIQ when formed as a condensation product with amphetamines. It was found that chronic exposure could lead to significant neurotoxic symptoms in animal models, suggesting a need for caution in therapeutic applications .
  • Anticancer Research : In a comparative study against doxorubicin, DMTHIQ derivatives showed enhanced activity against various cancer cell lines. Compounds derived from DMTHIQ exhibited higher binding affinities to cancer-related enzymes, indicating their potential as effective anticancer agents .
  • Antioxidant Mechanism : The antioxidant mechanism of DMTHIQ was elucidated through studies involving DPPH radical scavenging assays. Results indicated that DMTHIQ's structure allows for effective interaction with free radicals, leading to reduced oxidative stress in cellular models .

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